molecular formula C10H13Cl2NO2 B11864950 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride CAS No. 54153-48-9

1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

Cat. No.: B11864950
CAS No.: 54153-48-9
M. Wt: 250.12 g/mol
InChI Key: NCPCTDUBTQXHTJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a chloromethyl substituent at the 1-position and hydroxyl groups at the 6- and 7-positions.

Properties

CAS No.

54153-48-9

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

1-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c11-5-8-7-4-10(14)9(13)3-6(7)1-2-12-8;/h3-4,8,12-14H,1-2,5H2;1H

InChI Key

NCPCTDUBTQXHTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of chloroacetonitrile as a reagent, which reacts with dialkylbenzylcarbinols to form the desired product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations and Implications :

Compound Name 1-Position Substituent 6,7-Position Groups Notable Activity/Properties
Target Compound: 1-(Chloromethyl)-... HCl Chloromethyl Diol (-OH) Inferred: Potential reactivity, moderate lipophilicity
Higenamine HCl 4-Hydroxybenzyl Diol (-OH) Natural alkaloid; β-adrenergic agonist, cardiotonic effects
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-... 4’-Dimethylaminophenyl Methoxy (-OCH₃) Analgesic/anti-inflammatory (3.3× diclofenac sodium)
1-(4-Chlorophenyl)-6,7-dimethoxy-... HCl 4-Chlorophenyl Methoxy (-OCH₃) Structural analog; commercial availability
1-(Biphenyl-4-ylmethyl)-6,7-diol HCl Biphenyl-4-ylmethyl Diol (-OH) Selective C6 glioma growth inhibition
  • Chloromethyl vs.
  • Chloromethyl vs. Methoxy Groups : Methoxy substituents (e.g., in ’s compound) enhance metabolic stability and electron-donating effects, favoring receptor binding in analgesic pathways. In contrast, the diol groups in the target compound may improve solubility and hydrogen-bonding interactions .
  • Halogenation Effects : Chlorophenyl () and chloromethyl substituents both introduce halogen-based hydrophobicity, but the latter’s reactive C-Cl bond may lead to instability or prodrug activation under physiological conditions .

Pharmacological Profiles

  • Analgesic/Anti-Inflammatory Activity: The 4’-dimethylaminophenyl analog () demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg, attributed to its electron-rich aryl group enhancing COX/LOX enzyme interactions . Higenamine () lacks direct anti-inflammatory data but is known for β-adrenergic activation, suggesting divergent mechanisms compared to the target compound.
  • Antitumor Potential: The biphenylmethyl derivative () selectively inhibited glioma cell growth, highlighting the role of bulky aromatic substituents in targeting tumor pathways. The chloromethyl group in the target compound may exhibit cytotoxicity through alkylation or DNA interaction, though this remains speculative.

Physicochemical and Stability Considerations

  • Lipophilicity : Chloromethyl (Cl-CH₂-) and methoxy (-OCH₃) groups increase logP compared to diol (-OH) or carboxylic acid derivatives (), affecting blood-brain barrier penetration and metabolic clearance.
  • Reactivity : The chloromethyl group’s susceptibility to hydrolysis or nucleophilic substitution (as seen in trichloromethyl analogs, ) may limit stability in neutral/basic environments, necessitating formulation adjustments for therapeutic use.

Biological Activity

1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuropharmacology and cancer treatment. The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.

  • Molecular Formula : C10H12ClN1O2
  • Molecular Weight : 215.66 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

This compound primarily acts through the following mechanisms:

  • Monoamine Oxidase Inhibition : It inhibits monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which is beneficial for mood regulation and neuroprotection.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in neuronal cells. This activity is crucial in preventing neurodegenerative diseases.
  • Neuroprotective Effects : It has been shown to prevent glutamate-induced cell death and reduce apoptosis in neuronal cells by modulating signaling pathways involved in cell survival.

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies involving this compound.

Biological Activity Effect Observed Reference
MAO InhibitionIncreased levels of dopamine and serotonin
Antioxidant ActivityReduced oxidative stress in neuronal cells
NeuroprotectionPrevention of glutamate-induced apoptosis
Cytotoxicity against cancer cellsInduced apoptosis in various cancer cell lines

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study examining the effects of this compound on Parkinson's disease models, researchers found that treatment significantly improved motor function and reduced neuronal loss in animal models. The compound's ability to inhibit MAO contributed to increased dopamine levels and enhanced neuroprotection against oxidative stress.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound against human glioblastoma cells. Results indicated that it induced apoptosis via mitochondrial pathways and inhibited cell proliferation. The study highlighted its potential as a therapeutic agent for glioblastoma treatment due to its low toxicity toward normal cells.

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